molecular formula C17H32O2 B14754043 Heptadec-8-enoic acid CAS No. 7432-41-9

Heptadec-8-enoic acid

Cat. No.: B14754043
CAS No.: 7432-41-9
M. Wt: 268.4 g/mol
InChI Key: ZBIGLIMGCLJKHN-UHFFFAOYSA-N
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Description

. It is characterized by the presence of a double bond at the 8th carbon position in its 17-carbon chain. This compound is part of the broader class of fatty acids, which are essential components of lipids in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadec-8-enoic acid can be synthesized through various chemical reactions. One common method involves the hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air . The preservation of the olefinic bond in the heptadec-8-enyl group is achieved by carrying out the hydrazidation reaction under an argon atmosphere .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. The process typically includes steps like saponification, esterification, and distillation to isolate the desired fatty acid .

Chemical Reactions Analysis

Oxidation of the Double Bond

The double bond in heptadec-8-enoic acid undergoes oxidation, primarily forming epoxides. Peracids (e.g., meta-chloroperbenzoic acid) are commonly used as oxidizing agents, reacting with the double bond to generate an epoxide intermediate. This reaction is critical in lipid chemistry for modifying membrane properties and synthesizing derivatives for industrial applications.

Reaction Reagent Conditions Product
EpoxidationPeracid (e.g., mCPBA)Room temperatureHeptadec-8-ene oxide

Hydration via Fatty Acid Hydratase

This compound can be converted into hydroxy fatty acids using fatty acid hydratases. These enzymes catalyze the addition of water across the double bond, forming a hydroxy group. This reaction is biotechnologically relevant for producing hydroxy fatty acids used in cosmetics and pharmaceuticals .

Reaction Reagent Conditions Product
HydrationFatty acid hydrataseEnzymatic conditionsHydroxyheptadecanoic acid

Esterification

The carboxylic acid group in this compound reacts with alcohols to form esters. This reaction typically requires an acid catalyst (e.g., sulfuric acid) and is used to synthesize derivatives for applications in food additives and detergents .

Reaction Reagent Conditions Product
EsterificationAlcohol (e.g., methanol) + H₂SO₄RefluxHeptadec-8-enoate ester

Amidation

The carboxylic acid group also reacts with amines to form amides. This reaction is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and is used in the production of surfactants and lubricants .

Reaction Reagent Conditions Product
AmidationAmine (e.g., NH₃) + DCCRoom temperatureHeptadec-8-enamide

Structural and Functional Insights

The compound’s cis double bond (Z configuration) influences reaction selectivity, particularly in oxidation and hydration. Its molecular weight (268.4 g/mol) and unsaturated structure contribute to its reactivity in biological and industrial contexts .

Scientific Research Applications

Heptadec-8-enoic acid is a 17-carbon long-chain fatty acid characterized by a double bond at the 8th carbon position . It is a component of lipids found in biological systems.

Scientific Research Applications

This compound and its derivatives have a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry

  • Precursor for Synthesis this compound serves as a precursor in the synthesis of various organic compounds and the study of reaction mechanisms.
  • Oxidation Reactions Oxidation of this compound yields epoxides, diols, or hydroxy acids.
  • Reduction Reactions Reduction of this compound yields Heptadecanoic acid.
  • Substitution Reactions Substitution reactions with this compound can produce esters or amides.

Biology

  • Lipid Metabolism It plays a crucial role in studies of lipid metabolism.
  • Membrane Biology It is also used in investigating membrane biology. As a fatty acid, this compound can be incorporated into phospholipids, which affects membrane fluidity and function.

Medicine

  • Therapeutic Research Research is ongoing regarding its potential therapeutic effects, such as anti-inflammatory properties.
  • Enzyme Modulation this compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing metabolic pathways.

Industry

  • Biodiesel Production It is used in the production of biodiesel .
  • Surfactant It can also be used as a surfactant in various industrial applications.

Sources

Mechanism of Action

The mechanism of action of heptadec-8-enoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can be incorporated into phospholipids, affecting membrane fluidity and function. It may also act as a ligand for certain receptors or enzymes, modulating their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Heptadec-8-enoic acid is unique due to its specific double bond position, which influences its chemical reactivity and biological functions. This distinct structure allows it to participate in unique chemical reactions and interact differently with biological systems compared to its saturated and differently unsaturated counterparts .

Q & A

Basic Research Questions

Q. What established analytical techniques are used to characterize Heptadec-8-enoic acid, and how do they address structural uncertainties?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, DEPT) is critical for determining double-bond position and stereochemistry. Gas chromatography-mass spectrometry (GC-MS) confirms purity and molecular weight, while infrared (IR) spectroscopy identifies functional groups. Cross-referencing spectral data with literature values (e.g., J-coupling patterns in NMR) ensures structural accuracy. Triplicate runs and calibration with certified standards (e.g., fatty acid methyl esters) enhance reproducibility .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

  • Methodological Answer : Synthesis often involves esterification of precursor acids (e.g., via Wittig reaction for double-bond introduction). Key parameters include reaction temperature (optimized at 60–80°C for minimal isomerization), catalyst selection (e.g., palladium for hydrogenation control), and inert atmosphere (N₂/Ar) to prevent oxidation. Progress is monitored via thin-layer chromatography (TLC), followed by purification using column chromatography or recrystallization. Yield optimization requires strict control of stoichiometric ratios and reaction time .

Q. How is the biological activity of this compound assessed in vitro?

  • Methodological Answer : Common assays include cell viability tests (MTT assay) and enzyme inhibition studies (e.g., lipoxygenase activity). Dose-response curves (0.1–100 µM range) are generated using triplicate samples, with controls for solvent effects (e.g., DMSO ≤0.1%). Data normalization to baseline activity and statistical validation (ANOVA, p < 0.05) minimize experimental bias. Replicate studies across cell lines (e.g., HEK293 vs. HepG2) address biological variability .

Advanced Research Questions

Q. What challenges arise in ensuring stereochemical purity during this compound synthesis, and how can they be methodologically addressed?

  • Methodological Answer : The 8th-position double bond introduces cis/trans isomerization risks during synthesis. Chiral catalysts (e.g., Sharpless epoxidation derivatives) and low-temperature reactions (−20°C) minimize racemization. Post-synthesis, enantiomeric excess is quantified via chiral HPLC or polarimetry. Computational modeling (e.g., Density Functional Theory) predicts stability of stereoisomers, guiding solvent selection (e.g., hexane for crystallization) to favor desired configurations .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions often stem from variability in experimental conditions (e.g., cell culture media, incubation time). A meta-analysis approach is recommended:

  • Step 1 : Systematically catalog studies, noting parameters like pH, temperature, and solvent carriers.
  • Step 2 : Use statistical tools (e.g., random-effects models) to identify outliers and confounding variables.
  • Step 3 : Validate findings via independent replication under standardized protocols (e.g., ISO 17025 guidelines). Cross-disciplinary collaboration (e.g., biochemists and statisticians) ensures robust interpretation .

Q. What computational methods predict the physicochemical properties of this compound, and how do they align with empirical data?

  • Methodological Answer : Molecular dynamics (MD) simulations model solubility and lipid bilayer interactions, while quantum mechanical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps). Empirical validation involves comparing computed LogP values with experimental shake-flask measurements. Discrepancies >0.5 units suggest force-field inaccuracies, requiring recalibration with experimental melting points or refractive indices .

Q. How should researchers design experiments to investigate the oxidative stability of this compound under physiological conditions?

  • Methodological Answer : Accelerated oxidation studies use lipid peroxidation assays (e.g., thiobarbituric acid reactive substances, TBARS) at 37°C with controlled O₂ levels (5–21%). Antioxidant efficacy is tested via co-incubation with α-tocopherol or ascorbic acid. Data interpretation requires distinguishing autoxidation (non-enzymatic) from enzyme-mediated pathways (e.g., cyclooxygenase), achieved via inhibitor controls (e.g., indomethacin for COX). LC-MS identifies oxidation byproducts (e.g., hydroperoxides) .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation) fit dose-response data, with IC₅₀/EC₅₀ calculations validated via bootstrapping (1,000 iterations). Outliers are assessed via Grubbs’ test (α = 0.05). For multi-variable datasets (e.g., time-dependent effects), multivariate ANOVA or machine learning (e.g., random forests) identifies significant predictors. Open-source tools (e.g., R/BioConductor) enhance reproducibility .

Q. How can researchers address batch-to-batch variability in this compound samples during long-term studies?

  • Methodological Answer : Implement quality control (QC) protocols:

  • Pre-study : Certify batches via GC-MS purity checks (>98%) and NMR fingerprinting.
  • In-study : Include internal standards (e.g., heptadecanoic acid-d₃) in each assay to normalize instrument drift.
  • Post-study : Archive aliquots at −80°C with antioxidant stabilizers (e.g., BHT) for retrospective analysis. Inter-laboratory validation (e.g., ring trials) ensures methodological consistency .

Properties

CAS No.

7432-41-9

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

heptadec-8-enoic acid

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h9-10H,2-8,11-16H2,1H3,(H,18,19)

InChI Key

ZBIGLIMGCLJKHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCC(=O)O

Origin of Product

United States

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